molecular formula C7H3BrF3NO2 B144830 2-Bromo-1-nitro-4-(trifluoromethyl)benzene CAS No. 132839-58-8

2-Bromo-1-nitro-4-(trifluoromethyl)benzene

Cat. No. B144830
CAS RN: 132839-58-8
M. Wt: 270 g/mol
InChI Key: DJOLBPUSSIOMKU-UHFFFAOYSA-N
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Description

“2-Bromo-1-nitro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF3NO2 . It is a brominated, nitro, trifluoromethyl substituted benzene .


Synthesis Analysis

The synthesis of this compound can involve the nitration of 1-bromo-2-(trifluoromethyl)benzene . Another method involves the nucleophilic trifluoromethoxylation of alkyl halides .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-nitro-4-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromo, nitro, and trifluoromethyl group . The exact mass of the compound is 268.92993 g/mol .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in nucleophilic trifluoromethoxylation reactions . The reaction between 4-hydroxy-3-substituted benzaldehyde and 3,4-substituted nitrobenzene can also involve this compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.00 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 228 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Organic Synthesis

2-Bromo-1-nitro-4-(trifluoromethyl)benzene is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution , to introduce different functional groups. This compound is particularly useful in the synthesis of complex molecules due to the reactivity of the bromine atom, which can be replaced with other groups to form new bonds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. Its nitro group can be reduced to an amine, offering a pathway to create a wide range of bioactive molecules. The trifluoromethyl group is a common moiety in drug design, known for increasing the metabolic stability of pharmaceuticals .

Polymer Research

This compound’s role in polymer research is significant. It can act as a monomer or a cross-linking agent in polymerization reactions. The presence of both nitro and bromo groups allows for the introduction of cross-links in polymer chains, enhancing the material properties such as thermal stability and mechanical strength .

Material Science

In material science, 2-Bromo-1-nitro-4-(trifluoromethyl)benzene is used to modify surface properties of materials. It can be part of the synthesis of advanced materials, including organic semiconductors and liquid crystals, which are essential for electronic devices and displays .

Analytical Chemistry

As an analytical standard, this compound is used to calibrate instruments and validate analytical methods in chromatography and mass spectrometry. Its unique molecular signature helps in the precise detection and quantification of similar compounds in complex mixtures .

Environmental Applications

This compound can be used in environmental studies to understand the behavior of nitroaromatic compounds in the atmosphere. Its degradation products and interaction with other environmental pollutants can be studied to assess the impact on air quality and potential health risks .

Future Directions

The future directions for the use of “2-Bromo-1-nitro-4-(trifluoromethyl)benzene” could involve its application in the synthesis of other complex molecules. Its trifluoromethoxy group makes it a valuable compound in pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-bromo-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOLBPUSSIOMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564058
Record name 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-nitro-4-(trifluoromethyl)benzene

CAS RN

132839-58-8
Record name 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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